2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate is a chemical compound with the molecular formula C₆H₆F₃NO₃. It is characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which is further substituted with a keto group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate typically involves the reaction of 2,2,2-trifluoroethanol with an azetidinone derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the azetidinone compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors to maintain consistent reaction conditions and improve safety. The purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the azetidine ring provides a rigid framework that can influence the overall conformation and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxamide: Similar structure but with an amide group instead of an ester.
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate methyl ester: Methyl ester derivative with slightly different reactivity and properties.
This compound ethyl ester: Ethyl ester derivative with variations in solubility and stability.
Uniqueness
This compound is unique due to its combination of a trifluoroethyl group and an azetidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability, reactivity, and specificity.
Properties
IUPAC Name |
2,2,2-trifluoroethyl 3-oxoazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)3-13-5(12)10-1-4(11)2-10/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCNZAVJFXNRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(=O)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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